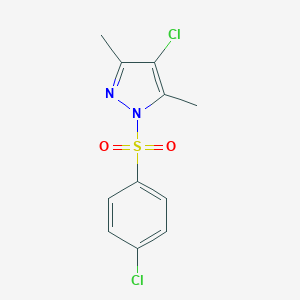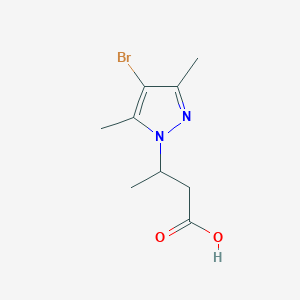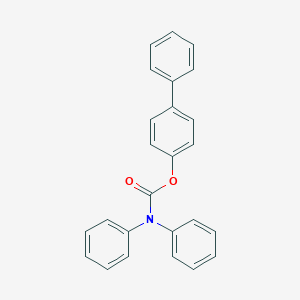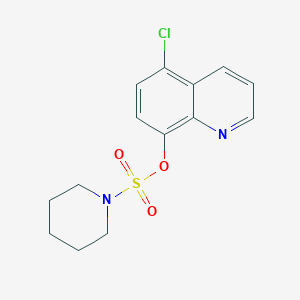
4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a morpholine ring and a sulfonyl group attached to a piperazine ring, which is further substituted with a 2,6-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the piperazine and morpholine rings. One common method involves the reaction of 2,6-dimethylphenylamine with piperazine in the presence of a suitable catalyst to form the intermediate 4-(2,6-dimethylphenyl)piperazine. This intermediate is then reacted with morpholine-4-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
- 4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine
Uniqueness
4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-14-4-3-5-15(2)16(14)17-6-8-18(9-7-17)23(20,21)19-10-12-22-13-11-19/h3-5H,6-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTQHBGXMDRHIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B486094.png)

![1-(4-benzoylphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B486109.png)

![1-{[4-(2,6-Dimethylphenyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B486111.png)
![1-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B486113.png)
![1-[4-(3-Chloro-2-methylphenyl)piperazine-1-carbonyl]azepane](/img/structure/B486114.png)
![1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B486115.png)
![1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B486116.png)
![1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B486118.png)
![N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B486120.png)


